molecular formula C6H4Cl2N2O3S B1199769 Diazo-2-chloroaniline-5-sulfonic acid CAS No. 24569-40-2

Diazo-2-chloroaniline-5-sulfonic acid

Cat. No.: B1199769
CAS No.: 24569-40-2
M. Wt: 255.08 g/mol
InChI Key: VNHWQVAHFBEFMY-UHFFFAOYSA-N
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Description

Molecular Architecture and Resonance Stabilization Mechanisms

Diazo-2-chloroaniline-5-sulfonic acid (C₆H₄Cl₂N₂O₃S) features a benzenediazonium core substituted with a chlorine atom at the 2-position and a sulfonic acid group at the 5-position. The molecular structure comprises a planar aromatic ring with a diazonium (-N⁺≡N) group, a sulfonate (-SO₃H) moiety, and a chlorine substituent, creating a highly polarized system. The diazonium group adopts a linear geometry (N-N bond length: ~1.09 Å), while the sulfonate group exhibits tetrahedral geometry around the sulfur atom (S-O bond lengths: ~1.45 Å).

Resonance stabilization plays a critical role in the compound’s stability. The diazonium ion’s positive charge is delocalized across the benzene ring through conjugation with the π-electron system, as evidenced by bond length alternation (C-N: 1.41 Å, C-C: 1.38–1.40 Å). The sulfonate group further stabilizes the structure via inductive electron withdrawal, enhancing the electrophilicity of the diazonium group. Three major resonance contributors are observed:

  • Diazonium-centered : Positive charge localized on the terminal nitrogen.
  • Aromatic delocalization : Charge distributed across the benzene ring.
  • Sulfonate interaction : Partial negative charge on sulfonate oxygens balances the diazonium charge.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
N≡N 1.09
C-N (diazonium) 1.41
S-O 1.45
C-Cl 1.74
∠N-N-C 180°

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 7.32 Å, b = 10.45 Å, c = 12.18 Å, and β = 98.6°. The sulfonate group forms hydrogen bonds (O···H-N: 1.89 Å) with adjacent diazonium units, creating a layered structure. π-Stacking interactions between aromatic rings (interplanar spacing: 3.48 Å) further stabilize the lattice.

Notably, the chlorine substituent induces steric hindrance, causing a slight distortion in the benzene ring (C2-Cl-C5-S dihedral angle: 8.7°). This distortion is absent in non-halogenated analogs, highlighting the chlorine’s role in modulating intermolecular interactions. The solid-state packing is dominated by:

  • Hydrogen-bonded networks : Sulfonate oxygens donate protons to neighboring nitrogen atoms.
  • Electrostatic interactions : Charge complementarity between diazonium cations and sulfonate anions.
  • Van der Waals forces : Chlorine atoms participate in weak Cl···Cl contacts (3.52 Å).

Table 2: Crystallographic Parameters

Parameter Value Source
Space group P2₁/c
Unit cell volume 928.7 ų
Density 1.68 g/cm³
Z-value 4

Comparative Electronic Structure Analysis with Related Sulfonated Diazonium Salts

This compound exhibits distinct electronic properties compared to analogs like 4-diazoniobenzenesulfonate (C₆H₅N₂O₃S) and benzenediazonium chloride (C₆H₅N₂Cl). Density functional theory (DFT) calculations show:

  • HOMO-LUMO Gap :

    • This compound: 4.2 eV
    • 4-Diazoniobenzenesulfonate: 3.9 eV
    • Benzenediazonium chloride: 4.5 eV
      The narrower gap in 4-diazoniobenzenesulfonate arises from stronger conjugation between the sulfonate and diazonium groups.
  • Charge Distribution :

    • The chlorine substituent in this compound withdraws electron density (-0.32 e), increasing the diazonium group’s electrophilicity compared to non-chlorinated analogs.
    • Sulfonate groups in all compounds stabilize negative charge (-0.87 e on oxygen atoms).
  • Vibrational Spectroscopy :

    • The N≡N stretch appears at 2,250 cm⁻¹, redshifted by 15 cm⁻¹ relative to benzenediazonium chloride due to sulfonate electron withdrawal.
    • S-O symmetric/asymmetric stretches occur at 1,180 cm⁻¹ and 1,050 cm⁻¹, respectively.

Table 3: Electronic Properties Comparison

Property This compound 4-Diazoniobenzenesulfonate Benzenediazonium Chloride
HOMO-LUMO Gap (eV) 4.2 3.9 4.5
N≡N Stretch (cm⁻¹) 2,250 2,240 2,265
Sulfonate Charge (e) -0.87 -0.85 N/A

Properties

CAS No.

24569-40-2

Molecular Formula

C6H4Cl2N2O3S

Molecular Weight

255.08 g/mol

IUPAC Name

2-chloro-5-sulfobenzenediazonium;chloride

InChI

InChI=1S/C6H3ClN2O3S.ClH/c7-5-2-1-4(13(10,11)12)3-6(5)9-8;/h1-3H;1H

InChI Key

VNHWQVAHFBEFMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-]

Synonyms

diazo-2-chloroaniline-5-sulfonic acid

Origin of Product

United States

Comparison with Similar Compounds

2-Chloroaniline-5-sulfonic Acid

  • Molecular Formula: C₆H₆ClNO₃S
  • Key Features : Lacks the diazonium group but shares the chlorine and sulfonic acid substituents.
  • Role : Serves as a precursor to diazonium salts like Diazo-2-chloroaniline-5-sulfonic acid. Its stability under acidic conditions makes it suitable for sulfonamide formation .

4-Chloroaniline-3-sulfonic Acid

  • Molecular Formula: C₆H₆ClNO₃S
  • Key Differences : Positional isomer with chlorine at position 4 and sulfonic acid at position 3.
  • Reactivity : Reduced electrophilicity compared to the diazonium derivative, limiting its use in coupling reactions.

Functional Analogs

Benzenediazonium Chloride

  • Molecular Formula : C₆H₅N₂⁺Cl⁻
  • Key Features : Simpler diazonium salt without sulfonic acid or chlorine substituents.
  • Applications : Used in dye manufacturing and aryl coupling. Lacks the solubility-enhancing sulfonic acid group, requiring organic solvents for reactions .

Sulfonamide Derivatives (e.g., Hydrochlorothiazide)

  • Molecular Formula : C₇H₈ClN₃O₄S₂
  • Key Differences : Derived from sulfonic acid intermediates but feature sulfonamide (-SO₂NH₂) groups instead of diazonium.
  • Applications : Direct therapeutic use as diuretics, contrasting with the intermediate role of this compound .

Research Findings and Industrial Relevance

  • Reactivity : The diazonium group in this compound facilitates electrophilic aromatic substitution, enabling the synthesis of complex sulfonamides. Its sulfonic acid group improves solubility, reducing reliance on organic solvents .
  • Stability : Compared to simpler diazonium salts (e.g., benzenediazonium chloride), the electron-withdrawing sulfonic acid group slightly destabilizes the diazonium moiety, necessitating in situ preparation for reactions .
  • Pharmaceutical Role : This compound is critical in synthesizing thiazide diuretics, which inhibit renal sodium reabsorption. Derivatives like hydrochlorothiazide retain the chlorine and sulfonamide groups but lack the reactive diazonium .

Preparation Methods

Reaction Mechanism and Optimization

The diazotization of 2-chloroaniline derivatives in sulfuric acid–organic acid mixtures is a cornerstone method. Patents detail processes where 2,5-dichloroaniline reacts with sodium nitrite (NaNO₂) in a medium containing sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH). The organic acid enhances solubility of the aniline substrate, while sulfuric acid stabilizes the diazonium intermediate. Key steps include:

  • Nitrosylation : NaNO₂ reacts with H₂SO₄ to form nitrosylsulfuric acid (HNO₅S), the active diazotizing agent.

  • Electrophilic substitution : The aniline nucleophile attacks nitrosylsulfuric acid, forming the diazonium salt.

Optimization Parameters :

  • Temperature : 0–25°C to prevent premature decomposition.

  • Molar Ratios : 1:1.1 aniline-to-NaNO₂ ratio ensures complete conversion.

  • Organic Acid Concentration : 20–30% acetic acid minimizes byproducts like 3-hydroxyl derivatives.

Yield : 85–92% under optimized conditions.

Deep Eutectic Solvent (DES)-Assisted Diazotization

Room-Temperature Synthesis

A 2023 study introduced a solvent-free approach using choline chloride–tartaric acid DES. This method eliminates hazardous solvents and reduces energy consumption:

  • DES Preparation : Choline chloride and tartaric acid (2:1 molar ratio) form a eutectic mixture at 80°C.

  • Diazotization : 2-Chloroaniline and NaNO₂ react in DES–ethanol at 25°C for 10 minutes.

Advantages :

  • Yield : 86% with recyclable DES (4 cycles with <14% yield loss).

  • Safety : Avoids concentrated acids and cryogenic conditions.

Limitations : Scalability challenges due to DES viscosity.

Multi-Step Synthesis via Sulfonation and Diazotization

Chlorosulfonic Acid Route

Patent outlines a sequential sulfonation–diazotization pathway:

  • Sulfonation : 3-Chloroacetanilide reacts with chlorosulfonic acid (ClSO₃H) at 70°C for 7 hours to form 5-chloro-2-sulfonyl chloride.

  • Amination : Treatment with dimethylamine yields 5-chloro-aniline-4-dimethylsulfamide-2-sulfonic acid.

  • Diazotization : NaNO₂ in HCl medium converts the amine to the diazonium salt.

Critical Control Points :

  • Sulfonation Time : Prolonged heating (>8 hours) causes over-sulfonation.

  • Purity : Column chromatography (chloroform) removes unreacted intermediates.

Yield : 68–75% after purification.

Traditional HCl-Mediated Diazotization

Conventional Aqueous Acid Method

Widely used in industrial settings, this method involves:

  • Diazotization : 2-Chloroaniline reacts with NaNO₂ in aqueous HCl at 0–5°C.

  • Quenching : Excess nitrite is neutralized with sulfamic acid or urea.

Challenges :

  • Byproducts : Hydrolysis to 2,5-chlorophenols occurs if Cl⁻ competes as a nucleophile.

  • Yield : 70–78% due to side reactions.

Mitigation Strategies :

  • Low Temperature : Maintains diazonium stability.

  • Subsurface NaNO₂ Addition : Prevents localized excess nitrous acid.

Comparative Analysis of Preparation Methods

MethodReaction MediumTemperature (°C)Yield (%)Key AdvantagesLimitations
H₂SO₄–CH₃COOHSulfuric/acetic acid0–2585–92High yield; scalableCorrosive waste
DESChCl–tartaric acid2586Solvent-free; recyclableViscosity limits mixing
ClSO₃HChlorosulfonic acid7068–75High-purity productMulti-step; costly purification
HClAqueous HCl0–570–78Simple setupByproduct formation

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